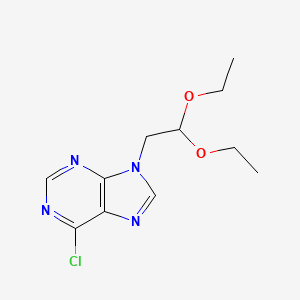
6-chloro-9-(2,2-diethoxyethyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a chemical compound with the molecular formula C11H16ClN5O2 and a molecular weight of 285.733 g/mol . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine typically involves the alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Material: 6-chloropurine
Reagent: Bromoacetaldehyde diethyl acetal
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-chloro-9-(2,2-diethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, often with a base such as potassium carbonate to facilitate the reaction.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N6-substituted purine derivative, while substitution with a thiol would yield a thioether derivative .
科学研究应用
6-chloro-9-(2,2-diethoxyethyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound and its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
作用机制
The mechanism of action of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its activity.
相似化合物的比较
Similar Compounds
6-chloropurine: A simpler compound with a similar structure but without the diethoxyethyl group.
2-amino-6-chloropurine: Similar to 6-chloropurine but with an amino group at the 2-position.
Uniqueness
6-chloro-9-(2,2-diethoxyethyl)-9H-purine is unique due to the presence of the diethoxyethyl group at the 9-position. This modification can significantly alter its chemical properties and biological activity compared to simpler purine derivatives. The diethoxyethyl group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
生物活性
6-Chloro-9-(2,2-diethoxyethyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and have been implicated in various cancers. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Synthesis and Structure-Activity Relationships
The compound is synthesized through various methods involving the modification of purine derivatives. The introduction of the 6-chloro group and the 9-(2,2-diethoxyethyl) substituent are critical for its biological activity. Research indicates that the structural modifications at the 6 and 9 positions significantly influence the compound's ability to inhibit CDK activity.
Table 1: Structure-Activity Relationships of Purine Derivatives
| Compound | CDK Inhibition (IC50) | Cell Cycle Phase Arrested | Induced Apoptosis |
|---|---|---|---|
| This compound | 220 nM | G1/S Transition | Yes |
| Olomoucine | 660 nM | G2/M Transition | No |
| Other Derivatives | Varies (100-1000 nM) | Various | Some |
Biological Activity
The primary biological activity of this compound is its role as a selective inhibitor of CDKs. Studies have demonstrated that this compound can effectively arrest cellular proliferation and induce apoptosis in cancer cells.
Case Study: Inhibition of Human Leukemic Cell Growth
In a study conducted by Chang et al., several purine derivatives were screened for their ability to inhibit human leukemic cell growth. The results showed that this compound exhibited potent inhibitory effects on cell proliferation, with an IC50 value significantly lower than many other tested compounds. The study concluded that this compound could serve as a promising lead for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves the inhibition of CDK activity. By binding to the ATP-binding site of CDKs, it prevents their activation, thereby disrupting the normal progression of the cell cycle.
Research Findings
Recent research has highlighted the versatility of purine derivatives in affecting various biochemical pathways. The compound's ability to selectively inhibit specific kinases makes it a valuable tool for studying nucleic acid interactions and enzyme inhibition mechanisms.
Table 2: Key Research Findings on Purine Derivatives
属性
CAS 编号 |
39853-90-2 |
|---|---|
分子式 |
C11H15ClN4O2 |
分子量 |
270.71 g/mol |
IUPAC 名称 |
6-chloro-9-(2,2-diethoxyethyl)purine |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-17-8(18-4-2)5-16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
InChI 键 |
NZZOAFBEXOEXIC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CN1C=NC2=C1N=CN=C2Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















